N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide
Overview
Description
Scientific Research Applications
Selective Kinase Inhibitors
Compounds with similar structural motifs have been identified as potent and selective Met kinase inhibitors. These substances exhibit significant tumor stasis in certain cancer models due to their excellent in vivo efficacy and pharmacokinetic profiles, suggesting potential research applications in cancer treatment and understanding kinase-related signaling pathways (Schroeder et al., 2009).
Chemosensing Applications
Similar chemical structures have been utilized in the development of fluorescent "turn on" chemosensors for selective sensing of metal ions, such as Al3+, in dimethyl formamide/water mixtures. These sensors demonstrate high selectivity and have applications in living cells imaging, indicating potential for environmental monitoring and biological research (Rahman et al., 2017).
Synthesis of Pharmaceutical Intermediates
Research into practical syntheses of key pharmaceutical intermediates showcases the importance of compounds with similar functional groups. These processes involve regioselective chlorination and palladium-catalyzed reactions, highlighting the role of such compounds in developing new pharmaceuticals and optimizing production processes (Wang et al., 2006).
Hydrogen-Bond Basicity Studies
Investigations into the hydrogen-bond basicity of secondary amines using 4-fluorophenol as a reference provide insights into the chemical behavior and interactions of compounds with similar structures. This research is crucial for understanding molecular recognition and the design of new materials and catalysts (Graton et al., 2001).
Development of Aromatic Polyamides
The synthesis and characterization of new aromatic polyamides derived from similar chemical structures demonstrate the potential of these compounds in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. This research has implications for the development of advanced materials in various industrial applications (Hsiao et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-1-methylazepane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-24-13-6-2-3-10-17(24)19(25)23-14-15-8-7-12-22-20(15)26-18-11-5-4-9-16(18)21/h4-5,7-9,11-12,17H,2-3,6,10,13-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBASEBZQIWWQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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